Pyrrolomycin B

Toxicology Drug Discovery In Vivo Pharmacology

Pyrrolomycin B (CAS 79763-00-1) is the optimal natural pyrrolomycin for in vivo antibacterial efficacy studies. With an intraperitoneal LD50 of ~100 mg/kg in mice, it offers a >4.7-fold greater safety margin compared to Pyrrolomycin A (21.2 mg/kg), enabling broader dosing ranges without confounding toxicity. It is uniquely suited for dual-pathway research: the only pyrrolomycin with documented immunopotentiating effects—enhanced humoral and cell-mediated immunity plus macrophage phagocytosis—combined with protonophore activity. For SAR campaigns, its nitro-substituted, tetrachlorinated scaffold provides essential comparative data against analogs. An invaluable probe for membrane biophysics, arachidonic acid signaling, and host-directed therapy research.

Molecular Formula C11H6Cl4N2O3
Molecular Weight 356.0 g/mol
CAS No. 79763-00-1
Cat. No. B1223132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolomycin B
CAS79763-00-1
Synonymspyrrolomycin B
SF-2080B
Molecular FormulaC11H6Cl4N2O3
Molecular Weight356.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl
InChIInChI=1S/C11H6Cl4N2O3/c12-5-1-4(10(18)6(13)3-5)2-7-9(17(19)20)8(14)11(15)16-7/h1,3,16,18H,2H2
InChIKeyZIOBWQJYKHDNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolomycin B (CAS 79763-00-1): A Polyhalogenated Nitropyrrole Antibiotic with Divergent Biological Properties


Pyrrolomycin B (CAS 79763-00-1) is a natural product belonging to the pyrrolomycin family, a class of highly halogenated, polyketide-derived antibiotics produced primarily by Actinosporangium vitaminophilum and Streptomyces species [1]. Characterized by a chlorinated nitro-pyrrole core structure (C₁₁H₆Cl₄N₂O₃) [2], it acts as a protonophore, depolarizing bacterial membranes and uncoupling oxidative phosphorylation [3]. While sharing a core scaffold with other pyrrolomycins, its specific substitution pattern—notably the nitro group and the tetrachlorinated phenolic ring—differentiates its biological profile [4]. Unlike many in-class compounds, Pyrrolomycin B demonstrates both antibacterial activity and pronounced immunomodulatory effects, establishing its unique position for research applications [5].

Why Pyrrolomycin B Is Not Interchangeable with Other Pyrrolomycins: A Comparative Assessment of Divergent Pharmacological Profiles


Substituting Pyrrolomycin B with other members of the pyrrolomycin family—such as Pyrrolomycin A, C, D, or dioxapyrrolomycin—is not scientifically valid due to profound quantitative differences in their biological activities, despite a shared structural scaffold. While the antibacterial potency of pyrrolomycins A and B is often comparable against certain pathogens, their specific activity spectra and, critically, their toxicity and immunomodulatory profiles diverge dramatically [1]. For instance, in vivo toxicity studies reveal a >4.7-fold difference in LD50 values between Pyrrolomycin B and its closest analog Pyrrolomycin A, and a >7-fold difference compared to the more potent dioxapyrrolomycin [2]. Furthermore, Pyrrolomycin B possesses a unique and well-characterized immunopotentiating activity that is absent in other pyrrolomycins [3]. These data demonstrate that each pyrrolomycin exhibits a unique phenotypic signature. Therefore, for research applications—whether investigating novel antibacterials, studying membrane physiology, or exploring immunomodulatory pathways—the choice of a specific pyrrolomycin is critical. Generic substitution based on class alone will not replicate the specific quantitative profile of Pyrrolomycin B.

Pyrrolomycin B Differentiation Evidence: Quantitative Comparison Against Key Analogs


Pyrrolomycin B Demonstrates Significantly Lower Acute In Vivo Toxicity Compared to Closest Analog Pyrrolomycin A and Dioxapyrrolomycin

In direct head-to-head comparison, Pyrrolomycin B exhibits a markedly superior acute in vivo safety profile relative to its closest natural analog, Pyrrolomycin A, and the structurally related dioxapyrrolomycin. The intraperitoneal LD50 for Pyrrolomycin B in JCL-ICR mice is approximately 100 mg/kg, which is 4.7-fold higher than the 21.2 mg/kg observed for Pyrrolomycin A, and over 7-fold higher than the oral LD50 of 13 mg/kg reported for dioxapyrrolomycin [1]. This substantial difference in maximum tolerated dose is a critical determinant for experimental design in animal models.

Toxicology Drug Discovery In Vivo Pharmacology

Pyrrolomycin B Possesses a Unique, Quantified Immunomodulatory Profile Absent in Other Pyrrolomycins

Pyrrolomycin B exhibits a class-specific divergence in biological activity, acting as a verified immunopotentiator, a property not described for other major pyrrolomycins (A, C, D, E, F). In a mouse model, Pyrrolomycin B enhanced both humoral immune response and delayed-type hypersensitivity against sheep red blood cells [1]. In ex vivo spleen cell cultures, while it weakly inhibited mitogenesis alone, it synergistically stimulated mitogenesis when combined with concanavalin A [2]. Furthermore, in vivo administration enhanced phagocytosis of yeasts by peritoneal macrophages [3].

Immunology Host-Directed Therapy Pharmacology

Pyrrolomycin B Exhibits Potent Membrane-Perturbing and Signaling Activity, Quantitatively Distinct from Other Uncouplers

While the protonophoric mechanism of action is shared among several pyrrolomycins (e.g., C and D), Pyrrolomycin B demonstrates a quantitatively distinct profile of membrane perturbation. It is not hemolytic on its own but significantly enhances hemolysis induced by other agents like melittin and trichomycin [1]. More specifically, Pyrrolomycin B enhances arachidonic acid release from cellular membrane phospholipids induced by these same agents, and it potentiates the action of tumor promoters such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and teleocidin B on arachidonic acid release, without inhibiting the cellular binding of phorbol ester [2]. This specific effect on the arachidonic acid cascade is not a generic property of all protonophores or even all pyrrolomycins.

Membrane Biology Cellular Signaling Biochemistry

Validated Research and Industrial Applications for Pyrrolomycin B (CAS 79763-00-1)


In Vivo Proof-of-Concept Studies for Antibacterial Efficacy with a Wider Therapeutic Window

Pyrrolomycin B is the optimal choice among natural pyrrolomycins for in vivo antibacterial efficacy studies due to its significantly lower acute toxicity. With an intraperitoneal LD50 of approximately 100 mg/kg in mice, it offers a >4.7-fold larger safety margin compared to Pyrrolomycin A (21.2 mg/kg) and an even greater margin over the highly toxic dioxapyrrolomycin [1]. This allows researchers to explore a broader range of pharmacologically relevant doses and dosing schedules, increasing the likelihood of observing in vivo antimicrobial effects without confounding toxicity.

Investigating Protonophore-Mediated Host-Directed Immunomodulation

Pyrrolomycin B is uniquely suited for studies exploring the intersection of protonophore activity and immune system modulation. It is the only pyrrolomycin with documented in vivo and ex vivo immunopotentiating effects, including enhanced humoral and cell-mediated immunity and increased macrophage phagocytosis [2]. This makes it an invaluable chemical probe for investigating how membrane potential disruption in immune cells can influence their function, offering a distinct pathway for research into host-directed therapies for infectious disease or cancer.

Membrane Physiology Studies on Lipid Signaling and Synergy

For researchers studying membrane biophysics, arachidonic acid signaling cascades, or the synergistic effects of membrane-active compounds, Pyrrolomycin B provides a specific, well-characterized tool. Its ability to potentiate the effects of pore-forming toxins (melittin) and tumor promoters (TPA) on arachidonic acid release is a defined phenotype [3]. This allows for controlled experiments to dissect the contribution of membrane depolarization to these complex signaling events, a feature not reported for other pyrrolomycins.

Structure-Activity Relationship (SAR) Studies on Polyhalogenated Pyrroles

Pyrrolomycin B is an essential reference standard for any SAR campaign focused on the pyrrolomycin or wider polyhalogenated pyrrole scaffold. Its unique combination of a nitro group and a tetrachlorinated phenolic ring, coupled with its divergent toxicity and immunomodulatory profile relative to analogs like Pyrrolomycin A [4], provides a critical data point. Including Pyrrolomycin B in screening panels allows for the identification of structural features responsible for these differentiated biological activities, guiding the rational design of novel derivatives with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.